2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline 2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline
Brand Name: Vulcanchem
CAS No.: 860650-94-8
VCID: VC4454956
InChI: InChI=1S/C19H13ClN2S/c1-12-18(17-11-8-13-4-2-3-5-16(13)22-17)23-19(21-12)14-6-9-15(20)10-7-14/h2-11H,1H3
SMILES: CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C=C3
Molecular Formula: C19H13ClN2S
Molecular Weight: 336.84

2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline

CAS No.: 860650-94-8

Cat. No.: VC4454956

Molecular Formula: C19H13ClN2S

Molecular Weight: 336.84

* For research use only. Not for human or veterinary use.

2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline - 860650-94-8

Specification

CAS No. 860650-94-8
Molecular Formula C19H13ClN2S
Molecular Weight 336.84
IUPAC Name 2-(4-chlorophenyl)-4-methyl-5-quinolin-2-yl-1,3-thiazole
Standard InChI InChI=1S/C19H13ClN2S/c1-12-18(17-11-8-13-4-2-3-5-16(13)22-17)23-19(21-12)14-6-9-15(20)10-7-14/h2-11H,1H3
Standard InChI Key WMIDVHYAWAHSTL-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C=C3

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure combines a quinoline moiety (a bicyclic system with a benzene ring fused to a pyridine ring) with a thiazole ring (a five-membered ring containing sulfur and nitrogen). The thiazole is substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a methyl group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Key Structural Features:

  • Quinoline Core: Imparts aromaticity and planar geometry, facilitating π-π stacking interactions.

  • Thiazole Ring: Introduces sulfur and nitrogen atoms, enhancing hydrogen-bonding capabilities.

  • 4-Chlorophenyl Group: Electron-withdrawing chlorine atom modulates electron density, potentially improving binding affinity to hydrophobic pockets in proteins.

  • Methyl Substituent: Steric effects may influence conformational flexibility and metabolic stability.

Physicochemical Properties

While experimental data for this compound are scarce, predictions based on analogous structures suggest:

  • Molecular Weight: ~336.8 g/mol (calculated from formula C₁₉H₁₃ClN₂S).

  • LogP (Octanol-Water Partition Coefficient): Estimated ~3.5, indicating moderate lipophilicity suitable for membrane permeability.

  • Solubility: Likely low in aqueous media but soluble in organic solvents like DMSO or ethanol.

Synthesis and Characterization

Synthetic Routes

The synthesis of quinoline-thiazole hybrids typically involves multi-step protocols:

  • Thiazole Ring Formation:

    • Condensation of 4-chlorobenzaldehyde with thioamides under acidic conditions (e.g., HCl/EtOH) yields the thiazole intermediate .

    • Example: Reaction of 4-chlorobenzaldehyde with thioacetamide forms 2-(4-chlorophenyl)-4-methylthiazole.

  • Quinoline Core Preparation:

    • Skraup or Doebner-Miller reactions are standard for quinoline synthesis. For example, cyclization of aniline derivatives with glycerol and sulfuric acid produces quinoline.

  • Coupling Reactions:

    • Suzuki-Miyaura cross-coupling links the thiazole and quinoline moieties using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative of quinoline .

Optimization Challenges:

  • Regioselectivity: Ensuring correct positioning of substituents during cyclization.

  • Yield Improvement: Catalytic systems and solvent choices (e.g., DMF vs. THF) significantly affect efficiency.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity.

  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.

  • X-ray Crystallography: Resolves three-dimensional structure but requires high-purity crystals.

Biological Activities and Mechanisms

Mechanism:

  • Disruption of microbial cell membranes via hydrophobic interactions.

  • Inhibition of DNA gyrase or topoisomerase IV, critical for bacterial DNA replication.

Anticancer Activity

In vitro studies on similar compounds reveal:

  • Cytotoxicity: IC₅₀ values of 1.83–4.24 µM against HepG2 (liver cancer) and MCF7 (breast cancer) cells .

  • Apoptosis Induction: Activation of caspase-3/7 pathways and mitochondrial membrane depolarization.

Structure-Activity Relationship (SAR):

  • Electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity by increasing electrophilicity.

  • Methyl groups improve metabolic stability by shielding reactive sites.

Antioxidant Properties

  • DPPH Assay: Radical scavenging activity of 60–70% at 100 µM for analogs.

  • ROS Reduction: Suppression of reactive oxygen species in neuronal cells, suggesting neuroprotective potential.

Material Science Applications

Fluorescent Materials

Quinoline derivatives are known fluorophores. Incorporating a thiazole ring may shift emission wavelengths, enabling applications in:

  • Organic LEDs (OLEDs): Tunable emission in the blue-green spectrum.

  • Chemical Sensors: Detection of metal ions (e.g., Fe³⁺) via fluorescence quenching.

Conductivity Studies

  • Charge-Transfer Complexes: Thiazole’s electron-deficient nature facilitates hole transport in organic semiconductors.

  • Mobility Metrics: Estimated hole mobility of 0.1–0.5 cm²/V·s for thin-film devices.

Comparative Analysis with Analogous Compounds

CompoundBiological Activity (IC₅₀)Key Structural Difference
2-(4-Chlorophenyl)quinoline12.5 µM (HepG2)Lacks thiazole ring
4-Methylthiazolo[5,4-c]quinoline3.2 µM (MCF7)Thiazole fused at different position
Target CompoundPending dataUnique thiazole-chlorophenyl motif

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